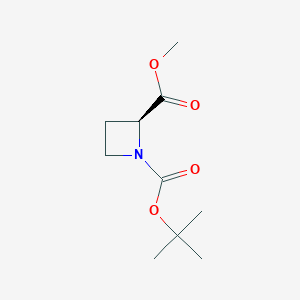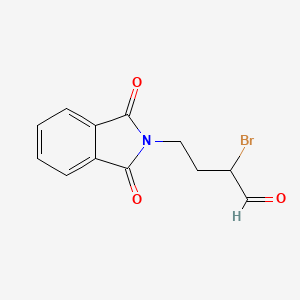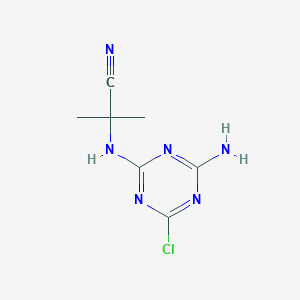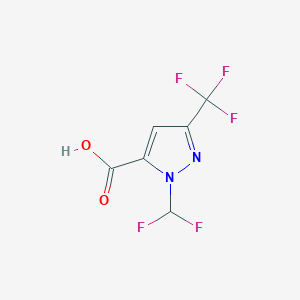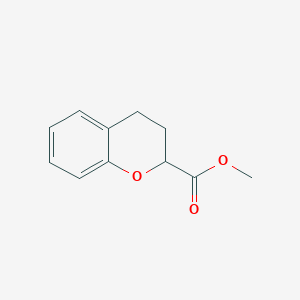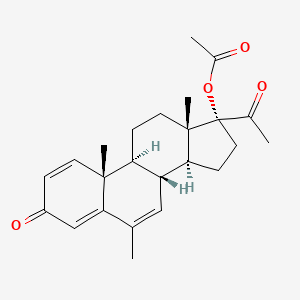
1-Dehydromegesterol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dehydromegesterol acetate is a chemical compound with the molecular formula C24H30O4 . It is available for purchase as a reference material .
Molecular Structure Analysis
The molecular formula of 1-Dehydromegesterol acetate is C24H30O4 . Its average mass is 382.493 Da and its monoisotopic mass is 382.214417 Da . Detailed structural analysis data is not available in the sources retrieved.
Chemical Reactions Analysis
While specific chemical reactions involving 1-Dehydromegesterol acetate are not detailed in the sources retrieved, it’s worth noting that esterification reactions are common in the synthesis of ester compounds .
Aplicaciones Científicas De Investigación
Synthesis and Evaluation in CYP17 Inhibition and Cancer Research A study by Moreira, Vasaitis, Njar, and Salvador (2007) involved the synthesis of novel 1H- and 2H-indazole derivatives of commercially available dehydroepiandrosterone acetate, testing for inhibition of human cytochrome 17alpha-hydroxylase-C(17,20)-lyase (CYP17). This research is significant in understanding the role of these compounds in prostate cancer cell lines, providing insights into potential therapeutic applications in cancer treatment (Moreira et al., 2007).
Role in Metabolic Processes and Contraception The study of oxidative stress and lipid profiles in long-term users of Depo-medroxy progesterone acetate (DMPA), a related compound, by Faddah et al. (2005) contributes to understanding the metabolic effects of similar acetate compounds. While focused on DMPA, the results could offer parallel insights into the effects of 1-Dehydromegesterol acetate in similar metabolic pathways (Faddah et al., 2005).
Development of Drug Synthesis Processes Fryszkowska et al. (2016) discuss the development of a chemoenzymatic process for the synthesis of Dehydroepiandrosterone (DHEA) acetate, highlighting the importance of efficient synthesis methods for acetate compounds in pharmaceutical applications. This research contributes to the broader understanding of synthesizing and manipulating acetate compounds for various therapeutic purposes (Fryszkowska et al., 2016).
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFVYECGPYJCJR-GQFGMJRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dehydromegesterol acetate | |
CAS RN |
982-89-8 |
Source


|
| Record name | 1-Dehydromegesterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DEHYDROMEGESTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97Y3D0E49L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

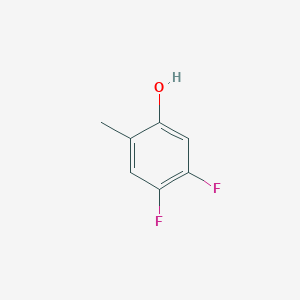
![2-[(Methylamino)methyl]benzoic acid](/img/structure/B1354855.png)
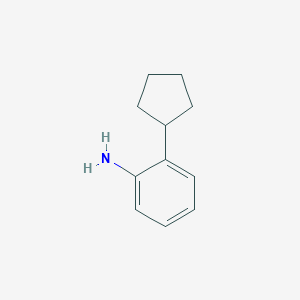

![[1,1'-Biphenyl]-2,4,4'-triamine](/img/structure/B1354867.png)
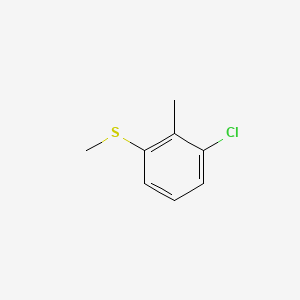
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-N-methyl-D-tryptophan Methyl Ester](/img/structure/B1354870.png)
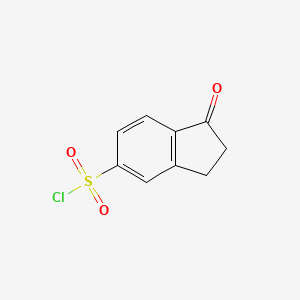
![3-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1354875.png)
